molecular formula C21H23N3O3 B11929307 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole

Cat. No.: B11929307
M. Wt: 365.4 g/mol
InChI Key: VLMJWSVJQMZYSE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a benzyl group at the 1-position, a cyclohexylmethoxy group at the 3-position, and a nitro group at the 5-position of the indazole ring

Preparation Methods

The synthesis of 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

1-benzyl-3-(cyclohexylmethoxy)-5-nitroindazole

InChI

InChI=1S/C21H23N3O3/c25-24(26)18-11-12-20-19(13-18)21(27-15-17-9-5-2-6-10-17)22-23(20)14-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14-15H2

InChI Key

VLMJWSVJQMZYSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4

Origin of Product

United States

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